tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate
Overview
Description
“tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structure Analysis : tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a similar compound to tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate, was synthesized, and its crystal structure was analyzed. The pyrazole ring's plane and the piperidine ring's approximate mirror plane form a significant dihedral angle, highlighting the molecule's conformational features (Richter et al., 2009).
Carbamate Derivatives in Crystallography : Carbamate derivatives, including tert-butyl-based compounds, exhibit unique crystallographic properties. They demonstrate how molecules connected through hydrogen bonds can form motifs for structures crystallizing with multiple molecules in the asymmetric unit (Das et al., 2016).
Intermediate Synthesis
Synthesis of Nociceptin Antagonists : An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate was developed, serving as an intermediate for nociceptin antagonists. This highlights the compound's role in synthesizing biologically significant molecules (Jona et al., 2009).
Crizotinib Intermediate Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib, was synthesized, showcasing the tert-butyl compound's significance in pharmaceutical synthesis (Kong et al., 2016).
Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs, was synthesized. This demonstrates the compound's relevance in developing new therapeutic agents (Zhang et al., 2018).
Biomedical Applications
Antibacterial Activity : The synthesis and antibacterial activity of certain carbamate derivatives, including tert-butyl-based compounds, were studied. These studies contribute to understanding how such compounds can be used in developing new antibacterial agents (Prasad, 2021).
Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and screened for in vitro antibacterial and anthelmintic activity, showing potential in medical applications (Sanjeevarayappa et al., 2015).
Fungicidal Activity : Novel pyrazole derivatives, including tert-butyl-based compounds, were synthesized and exhibited significant fungicidal activity. This research contributes to the development of new fungicides for agricultural purposes (Mao et al., 2013).
Properties
IUPAC Name |
tert-butyl N-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11-13(17-10-16-11)9-19-7-5-12(6-8-19)18-14(20)21-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,17)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMGITWDHXTWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC(CC2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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